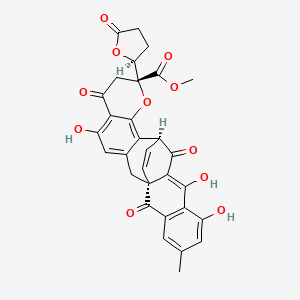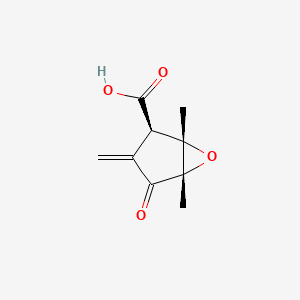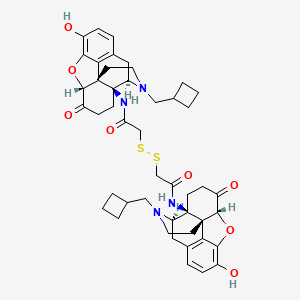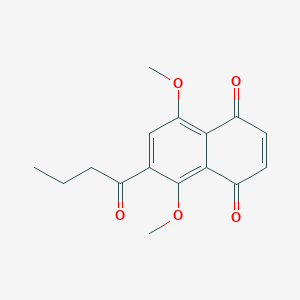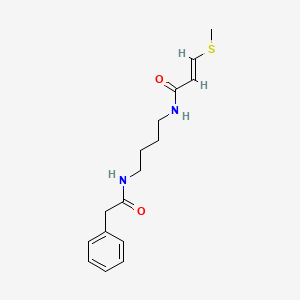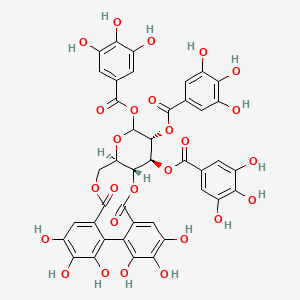
Tellimagrandin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tellimagrandin II is a natural product found in Geum calthifolium, Rubus pungens, and other organisms with data available.
Scientific Research Applications
Enzymatic Synthesis and Ellagitannin Biosynthesis
- Enzymatic Synthesis: Tellimagrandin II is produced through enzymatic synthesis involving a phenol oxidase isolated from the leaves of Tellima grandiflora. This enzyme catalyzes the oxidation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose to tellimagrandin II, a crucial intermediate in ellagitannin biosynthesis (Niemetz & Gross, 2003).
- Ellagitannin Biosynthesis: Further studies demonstrate the role of a laccase-type phenol oxidase in converting tellimagrandin II to cornusiin E, another ellagitannin, highlighting the sequential enzymatic reactions in ellagitannin biosynthesis (Niemetz & Gross, 2003).
Inhibition of Photosynthetic Processes
- Tellimagrandin II, identified in Myriophyllum spicatum, acts as an inhibitor of photosystem II in photoautotrophs. This discovery underscores its potential as an allelochemical, affecting photosynthesis and exoenzyme activities in various organisms (Leu et al., 2002).
Synthetic Pathways and Chemical Synthesis
- Research has also focused on the chemical synthesis of tellimagrandin II, revealing insights into ellagitannin chemistry and providing pathways for the synthesis of this and related compounds (Feldman & Sahasrabudhe, 1999).
Anti-Tumor Properties and Cellular Effects
- Studies have explored the anti-tumor properties of tellimagrandin II, particularly its effects on human leukemia cells and its potential in influencing drug efficacy and hematopoiesis processes (Yi et al., 2004).
Potential in Treating Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Tellimagrandin II, extracted from Rosa canina L., has been shown to reduce the minimum inhibitory concentration of beta-lactams in MRSA, suggesting its utility in restoring the effectiveness of certain antibiotics against resistant strains (Shiota et al., 2000).
Allelopathic Activity and Ecological Impact
- The allelopathic activity of tellimagrandin II, particularly in the context of aquatic ecosystems, has been a subject of research, illuminating its role in the interaction between plants and their environment (Gross et al., 1996).
properties
Product Name |
Tellimagrandin II |
|---|---|
Molecular Formula |
C41H30O26 |
Molecular Weight |
938.7 g/mol |
IUPAC Name |
[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41?/m1/s1 |
InChI Key |
JCGHAEBIBSEQAD-WZASNERQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
synonyms |
tellimagrandin II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)
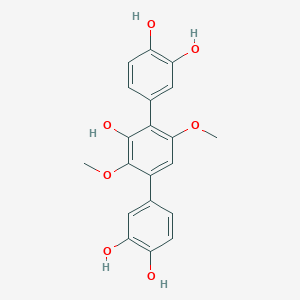
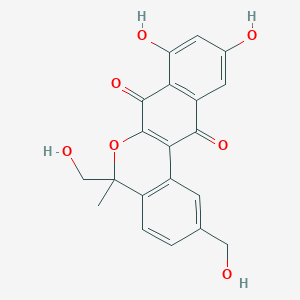
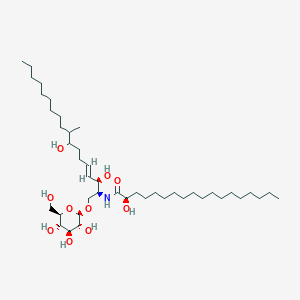
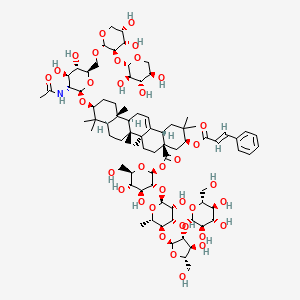
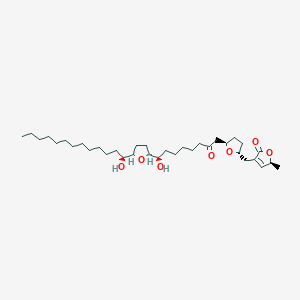
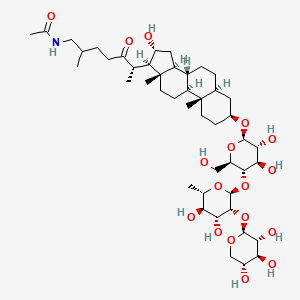
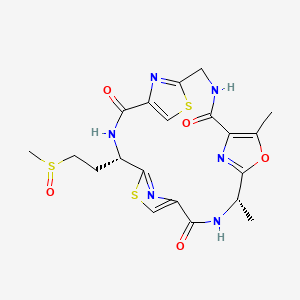
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
